molecular formula C7H13NO2 B1295631 Piperidin-1-yl-acetic acid CAS No. 3235-67-4

Piperidin-1-yl-acetic acid

Cat. No.: B1295631
CAS No.: 3235-67-4
M. Wt: 143.18 g/mol
InChI Key: VRDBIJCCXDEZJN-UHFFFAOYSA-N
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Description

Piperidin-1-yl-acetic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of Piperidin-1-yl-acetic Acid

  • Chemical Structure and Properties

    • This compound and its derivatives are utilized in various chemical syntheses. For instance, a study by Chirita, Hrib, and Birsa (2013) explored the synthesis of a salt derived from this compound, noting its unique structural properties due to steric influences (Chirita, Hrib, & Birsa, 2013).
  • Catalysis in Chemical Reactions

    • Mokhtary and Torabi (2017) demonstrated the use of nano magnetite as a catalyst in reactions involving this compound derivatives. These reactions were efficient in synthesizing specific organic compounds under ultrasound irradiation (Mokhtary & Torabi, 2017).
  • Synthesis of Novel Compounds

    • Novel compounds incorporating this compound have been synthesized for various purposes. Naik et al. (2013) described the synthesis of new Mannich bases containing this compound, including their characterization and electrochemical studies (Naik et al., 2013).
  • Radiolabeling and PET Studies

    • Carpinelli et al. (2006) developed an improved synthesis of acetic acid-piperidine-4-yl ester, a precursor used in PET studies of acetylcholine neurotransmission system. This highlights the utility of this compound derivatives in radiolabeling for medical imaging (Carpinelli et al., 2006).
  • Corrosion Inhibition

    • This compound derivatives have been investigated as corrosion inhibitors. For example, Amar et al. (2006) studied piperidin-1-yl-phosphonic acid as an inhibitor for iron corrosion in sodium chloride media, revealing its potential in protecting metals from corrosion (Amar et al., 2006).
  • Pharmaceutical Research

    • This compound derivatives are explored in pharmaceutical research for various therapeutic applications. For instance, a study by Burayk, Oh‐hashi, and Kandeel (2022) examined the potential of benzimidazole piperidine and phenoxy pyridine derivatives as anti-inflammatory compounds, with specific focus on selective COX-2 inhibition (Burayk, Oh‐hashi, & Kandeel, 2022).
  • Synthesis of Functionalized Piperidines

    • The synthesis of functionalized piperidines using this compound has been reported. Lashkari
    et al. (2013) developed a method for synthesizing highly functionalized piperidines in an acetic acid medium, demonstrating the versatility of this compound in organic synthesis .

Safety and Hazards

When handling Piperidin-1-yl-acetic acid, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

Piperidin-1-yl-acetic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been found to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular health and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and stability in various environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can have distinct biological activities. The compound’s metabolism also affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability .

Properties

IUPAC Name

2-piperidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDBIJCCXDEZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276797
Record name Piperidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3235-67-4
Record name Piperidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3235-67-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The solution of ethyl 2-(piperidin-1-yl)acetate (1 g, 5.84 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 95% yield (0.8 g). LC-MS (ESI): Calculated mass: 143.1; Observed mass 144.4 [M+H]+ (rt: 0.21 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of monochloroacetic acid (9.35 g.) in water (40 ml.) was adjusted to pH 8.0 with a solution of sodium hydroxide (4.0 g.) in water (30 ml.). Piperidine (8.0 ml.) was then added and the mixture was left at room temperature for 2 days and then heated on a steam bath for 2 hr. The solution was then evaporated and the residue was digested with hot ethanol, filtered and the filtrate was evaporated to give piperidinoacetic acid (12.55 g.) as a brown glass.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.